![molecular formula C20H23NO3 B6641088 2-(4-Hydroxyphenyl)-1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]ethanone](/img/structure/B6641088.png)
2-(4-Hydroxyphenyl)-1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]ethanone
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Overview
Description
2-(4-Hydroxyphenyl)-1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]ethanone, also known as HPP-22, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 2-(4-Hydroxyphenyl)-1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]ethanone is not fully understood, but it is believed to act as a positive allosteric modulator of the AMPA receptor, which is involved in synaptic plasticity and learning and memory processes in the brain. This compound has also been shown to inhibit the activity of the enzyme histone deacetylase, which plays a role in epigenetic regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function, enhance synaptic plasticity, and reduce anxiety-like behavior. This compound has also been found to inhibit the growth of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-Hydroxyphenyl)-1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]ethanone in lab experiments is its ability to enhance synaptic plasticity, which makes it a useful tool for studying learning and memory processes in the brain. However, one limitation is that this compound is a relatively new compound, and its long-term effects and potential toxicity are not fully understood.
Future Directions
There are several future directions for research on 2-(4-Hydroxyphenyl)-1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]ethanone. One area of interest is its potential therapeutic applications in the treatment of Alzheimer's disease and other cognitive disorders. Another area of interest is its potential as an anticancer agent. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Synthesis Methods
2-(4-Hydroxyphenyl)-1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]ethanone can be synthesized using a multi-step process involving the reaction of 4-hydroxyacetophenone with 2-(2-hydroxy-2-phenylethyl)pyrrolidine in the presence of a Lewis acid catalyst. The resulting intermediate is then subjected to a series of reactions including reduction, oxidation, and cyclization to yield this compound.
Scientific Research Applications
2-(4-Hydroxyphenyl)-1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]ethanone has been studied extensively for its potential therapeutic applications in various fields including neuroscience and cancer research. In neuroscience, this compound has been shown to enhance synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
properties
IUPAC Name |
2-(4-hydroxyphenyl)-1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c22-18-10-8-15(9-11-18)13-20(24)21-12-4-7-17(21)14-19(23)16-5-2-1-3-6-16/h1-3,5-6,8-11,17,19,22-23H,4,7,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCHUYOPHINHGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CC=C(C=C2)O)CC(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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